Product packaging for CGP 74514 dihydrochloride(Cat. No.:)

CGP 74514 dihydrochloride

Cat. No.: B1191936
M. Wt: 458.82
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

General Context of Cyclin-Dependent Kinase Inhibition in Research

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are fundamental regulators of the cell cycle, a highly orchestrated process ensuring the faithful replication and division of cells. mdpi.comnih.govfrontiersin.org The activity of CDKs is tightly controlled by their association with regulatory proteins called cyclins, forming cyclin-CDK complexes. mdpi.comfrontiersin.org These complexes, in turn, are activated and inactivated by phosphorylation and by endogenous CDK inhibitors. mdpi.com

Dysregulation of CDK activity is a hallmark of many diseases, most notably cancer, where it leads to uncontrolled cell proliferation. mdpi.comnih.gov This has made CDKs attractive targets for the development of therapeutic agents. mdpi.comnih.gov The initial development of CDK inhibitors focused on "pan-CDK inhibitors," which targeted a broad range of CDKs. nih.gov However, these often led to toxicity, spurring the development of more selective inhibitors. nih.gov The success of specific CDK4/6 inhibitors in treating certain types of breast cancer has revitalized interest in this class of compounds. mdpi.com Beyond cancer, CDK inhibitors are also being investigated for their potential in treating neurodegenerative disorders. nih.gov

In basic research, CDK inhibitors are invaluable tools for dissecting the molecular mechanisms that govern cell cycle progression and other cellular processes. frontiersin.org By selectively blocking the activity of specific CDKs, researchers can elucidate their individual roles in cellular functions. frontiersin.org

Overview of CGP 74514 Dihydrochloride (B599025) as a Research Probe

CGP 74514 dihydrochloride has emerged as a significant research probe due to its potent inhibitory activity against specific CDKs. rndsystems.comtocris.com It is primarily recognized as a potent inhibitor of CDK1, a key kinase that drives the entry into mitosis. rndsystems.comtocris.com The compound exerts its effect by binding to the active site of CDK1, thereby preventing the phosphorylation of proteins necessary for cell cycle progression.

While initially identified as a CDK1 inhibitor, subsequent studies have revealed a more complex inhibitory profile. probes-drugs.org Research indicates that this compound also exhibits potent inhibitory activity against CDK2 and CDK5, and to a lesser extent, against CDKs 4, 7, and 9. probes-drugs.org This broader selectivity has led some to classify it as a pan-CDK inhibitor. probes-drugs.org

In a research context, this compound has been utilized in various studies. For instance, in combination with another inhibitor, LY 294002, it has been shown to reduce Akt phosphorylation and increase mitochondrial damage in leukemia cells in vitro. tocris.comevitachem.comevitachem.com It has also been listed as a potential agent in studies related to reducing hair greying and in methods for targeting vascular mimicry in tumors. google.comgoogle.com

Chemical and Physical Properties of this compound

PropertyValue
Chemical Name rel-N2-[(1R,2S)-2-Aminocyclohexyl]-N6-(3-chlorophenyl)-9-ethyl-9H-purine-2,6-diamine dihydrochloride
Molecular Formula C19H26Cl3N7
Molecular Weight 458.82 g/mol
Purity ≥98% (HPLC)
IC50 (CDK1) 25 nM

This data is for guidance only and may vary between batches. tocris.comtocris.com

Properties

Molecular Formula

C19H24ClN7.2HCl

Molecular Weight

458.82

Synonyms

rel-N2-[(1R,2S)-2-Aminocyclohexyl]-N6-(3-chlorophenyl)-9-ethyl-9H-purine-2,6-diamine dihydrochloride

Origin of Product

United States

Molecular Pharmacology and Target Engagement of Cgp 74514 Dihydrochloride

Cyclin-Dependent Kinase (CDK) Inhibition Profile of CGP 74514 Dihydrochloride (B599025)

While originally developed as a selective inhibitor, further studies have revealed a broader spectrum of activity for CGP 74514 dihydrochloride against various CDKs.

Primary CDK Targets (CDK1, CDK2, CDK5)

Initial research prominently identified this compound as a potent inhibitor of CDK1, with a reported half-maximal inhibitory concentration (IC50) of 25 nM. rndsystems.commedchemexpress.comglpbio.comtocris.combiocat.com This potent activity against CDK1, a key regulator of the G2/M phase transition in the cell cycle, was a primary characteristic. medchemexpress.com Subsequent investigations revealed that its inhibitory activity is not limited to CDK1. More comprehensive profiling has shown that CGP 74514A also demonstrates potent inhibition of CDK2 and CDK5. guidetopharmacology.orgguidetoimmunopharmacology.org The engagement of these targets is significant, as CDK2 plays a critical role in the G1/S phase transition, and CDK5 is involved in various cellular processes, including neuronal function. nih.gov

Inhibitory Activity of this compound Against Primary CDK Targets

Target Kinase IC50 Value (nM) Reference
CDK1 25 rndsystems.commedchemexpress.comglpbio.comtocris.combiocat.com
CDK2 Data indicates potent inhibition guidetopharmacology.orgguidetoimmunopharmacology.org
CDK5 Data indicates potent inhibition guidetopharmacology.orgguidetoimmunopharmacology.orggoogle.com

Pan-CDK Inhibitory Spectrum (CDK4, CDK7, CDK9)

Beyond its primary targets, this compound exhibits a wider, pan-CDK inhibitory profile, albeit with varying degrees of potency. guidetopharmacology.orgguidetoimmunopharmacology.org Studies have documented at least some level of inhibition against CDK4, CDK7, and CDK9. guidetopharmacology.orgguidetoimmunopharmacology.orgprobes-drugs.org The inhibition of these additional CDKs suggests a broader impact on cell cycle regulation and transcription. nih.gov For instance, CDK4 is crucial for entry into the G1 phase, while CDK7 and CDK9 are involved in the regulation of transcription through phosphorylation of RNA polymerase II. nih.govnih.gov This promiscuous selectivity profile has led to the suggestion that CGP 74514A should be considered a pan-CDK inhibitor. guidetopharmacology.orgguidetoimmunopharmacology.orgprobes-drugs.org

Mechanism of Kinase Inhibition by this compound

The inhibitory action of this compound is rooted in its direct interaction with the kinase domain, specifically targeting the ATP-binding site and influencing the conformational state of the enzyme.

ATP-Competitive Binding Characteristics

This compound functions as an ATP-competitive inhibitor. nih.gov This class of inhibitors directly competes with adenosine (B11128) triphosphate (ATP) for binding to the kinase's active site. nih.gov The kinase catalytic core is composed of two lobes, and the ATP-binding pocket is situated between them. nih.gov By occupying this site, the inhibitor physically blocks the binding of ATP, thereby preventing the transfer of a phosphate (B84403) group to substrate proteins and halting the catalytic activity of the kinase. nih.gov The design of CGP 74514 was derived from olomoucine, another purine-based ATP-competitive CDK inhibitor. medchemexpress.com

Conformational Stabilization of Inactive Kinase States

Kinase inhibitors can be classified based on the conformational state of the kinase they bind to. Type II inhibitors, for example, bind to and stabilize the kinase in an inactive conformation. nih.gov This inactive state is often characterized by a specific orientation of the Asp-Phe-Gly (DFG) motif, termed the "DFG-out" conformation. nih.gov While specific structural studies detailing the exact binding mode of this compound are not extensively available, its nature as an ATP-competitive inhibitor is consistent with binding within the ATP pocket. Inhibitors that stabilize the inactive "DFG-out" state can achieve high affinity and selectivity. nih.govnih.gov

Kinetic Profile of Inhibition

The kinetic profile of ATP-competitive inhibitors is typically reversible. nih.gov These inhibitors bind to the ATP-binding site through non-covalent interactions, allowing for an equilibrium to be established between the bound and unbound states. This reversible nature means that the degree of inhibition is dependent on the relative concentrations of the inhibitor and the endogenous ATP.

Broader Kinase Interactions and Modulation by this compound

Reduction of Akt Phosphorylation

This compound has been demonstrated to reduce the phosphorylation of Akt, a pivotal kinase in the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway that governs cell survival, proliferation, and metabolism. Research has shown that in human leukemia cells, the lethal effects of pharmacological CDK inhibitors like CGP74514A are linked to a PI3K/Akt-dependent process. nih.gov

In a notable study, the co-exposure of U937 monocytic leukemia cells to CGP74514A and the PI3K inhibitor LY294002 led to a significant decrease in Akt phosphorylation. nih.govscispace.com This combined treatment also resulted in a pronounced increase in mitochondrial damage and apoptosis. nih.gov These findings underscore the interplay between CDK inhibition by this compound and the PI3K/Akt signaling cascade. The data suggests that the PI3K/Akt pathway plays a crucial role in mediating the apoptotic response of leukemia cells to this specific CDK inhibitor. nih.gov

The reduction of Akt phosphorylation by this compound, especially in conjunction with a PI3K inhibitor, highlights a mechanism that extends beyond simple cell cycle arrest and directly impacts fundamental cell survival signaling.

Table 1: Effect of this compound on Akt Phosphorylation in Leukemia Cells

Cell Line Treatment Combination Observed Effect on Akt Phosphorylation Reference
U937 Monocytic Leukemia CGP74514A + LY294002 Marked Decrease nih.gov
Other Leukemia Cell Lines CDK inhibitors + LY294002 Similar interactions observed nih.gov

Modulation of Protein Kinase A (PKA) Activity

In addition to its effects on the Akt pathway, this compound also modulates the activity of Protein Kinase A (PKA), a key enzyme in cellular metabolism and signaling. However, its inhibitory effect on PKA is significantly less potent than its primary activity against CDK1.

Biochemical assays have determined the half-maximal inhibitory concentration (IC₅₀) of CGP74514A against PKA to be 125 µM. merckmillipore.com This indicates a much lower affinity for PKA compared to its potent inhibition of CDK1/cyclin B, for which the IC₅₀ is 25 nM. merckmillipore.com This substantial difference in inhibitory concentration highlights the selectivity of this compound for CDK1. While it does interact with PKA, a considerably higher concentration of the compound is required to achieve significant inhibition of this kinase.

Table 2: Inhibitory Activity of CGP 74514A on Various Kinases

Kinase IC₅₀ Reference
CDK1/cyclin B 25 nM merckmillipore.com
Protein Kinase A (PKA) 125 µM merckmillipore.com
Protein Kinase Cα (PKCα) 6.1 µM merckmillipore.com
Epidermal Growth Factor Receptor (EGFR) >10 µM merckmillipore.com

Cellular and Subcellular Research Findings with Cgp 74514 Dihydrochloride

Cell Cycle Regulation Modulation by CGP 74514 Dihydrochloride (B599025)

CGP 74514 dihydrochloride exerts profound effects on the cell cycle by targeting its core machinery. As a selective inhibitor of CDK1, the compound disrupts the normal sequence of events required for cells to transition through the G2 phase and into mitosis (M phase). nih.govresearchgate.net

The progression of the cell cycle is governed by the sequential activation of cyclin-dependent kinases (CDKs). The CDK1/Cyclin B1 complex is a crucial regulator responsible for driving the cell through the G2/M transition. frontiersin.orgmdpi.com By inhibiting CDK1, this compound effectively creates a roadblock at this critical juncture. nih.govscbt.com This inhibition prevents the phosphorylation of numerous substrate proteins that are essential for mitotic entry, leading to an accumulation of cells in the G2/M phase of the cell cycle. mdpi.comfrontiersin.org Studies have demonstrated that treatment with the active compound, CGP 74514A, leads to early inhibition of CDK1 activity within two hours of exposure in human leukemia cells. nih.govresearchgate.net

Cell cycle checkpoints are surveillance mechanisms that ensure the fidelity of cell division by halting the cycle if DNA damage or other errors are detected. nih.gov The G2/M checkpoint specifically prevents cells with damaged DNA from entering mitosis. nih.govnih.gov The inhibitory phosphorylation of CDK1 is a central component of this checkpoint mechanism. nih.gov this compound's primary action of inhibiting CDK1 activity mimics the natural function of the G2/M checkpoint. nih.govnih.gov This intervention ensures that the cell cannot proceed to mitosis, effectively enforcing a checkpoint arrest.

Research has detailed the specific molecular changes in key cell cycle regulatory proteins following treatment with CGP 74514A. In human leukemia cells exposed to the compound for 18 hours, a complex series of modulations occurs. nih.gov A notable effect is the dephosphorylation of p34(CDC2), which is the catalytic subunit of the CDK1 enzyme, confirming the compound's inhibitory action. nih.gov

Simultaneously, the levels of other critical regulators are altered. Expression of the CDK inhibitor p21(CIP1) is increased, which can contribute to cell cycle arrest. nih.gov Conversely, the level of another CDK inhibitor, p27(KIP1), is degraded. nih.gov Furthermore, the expression of the transcription factor E2F1, which is involved in cell cycle progression, is diminished. nih.gov These multifaceted changes underscore the compound's potent ability to disrupt the cell cycle regulatory network. nih.govresearchgate.net

Table 1: Effects of CGP 74514A on Cell Cycle Regulators in Human Leukemia Cells

Cell Cycle RegulatorObserved EffectReference
p34(CDC2) Dephosphorylation (Inhibition) nih.gov
p21(CIP1) Increased Expression nih.gov
p27(KIP1) Degradation nih.gov
E2F1 Diminished Expression nih.gov

Apoptosis Induction and Programmed Cell Death Mechanisms

Beyond its effects on cell cycle arrest, this compound is a potent inducer of apoptosis, or programmed cell death. nih.govresearchgate.net Its ability to trigger this process has been observed across multiple human leukemia cell lines, including U937, HL-60, and KG-1, where it induces apoptosis in a significant percentage of cells within 18 hours. nih.gov

The apoptotic process is executed by a family of proteases called caspases. nih.gov CGP 74514A has been shown to trigger the intrinsic pathway of apoptosis, which involves the mitochondria. nih.gov A key event in this pathway is the activation of initiator caspase-9. nih.govnih.gov Once activated, caspase-9 proceeds to cleave and activate downstream executioner caspases, such as caspase-3, which then dismantle the cell. nih.govnih.gov Studies confirm that treatment with CGP 74514A leads to the activation of caspase-9. nih.gov Interestingly, the apoptosis induced by the compound can be opposed by a pan-caspase inhibitor, confirming the central role of this pathway in the compound's mechanism of cell killing. nih.gov

A hallmark of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. nih.gov During apoptosis, activated caspase-3 cleaves PARP, rendering it inactive. Research demonstrates that CGP 74514A treatment results in the degradation of PARP in human leukemia cells. nih.gov

This apoptotic cascade is initiated by significant mitochondrial damage. rndsystems.comtocris.com Treatment with CGP 74514A induces a loss of mitochondrial membrane potential (Δψm), a critical event that leads to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. nih.govfrontiersin.org This release is a point of no return for the cell, committing it to apoptosis by facilitating the formation of the apoptosome and the subsequent activation of caspase-9. mdpi.com The extensive mitochondrial damage, caspase activation, and PARP degradation collectively illustrate the robust pro-apoptotic activity of this compound. nih.govresearchgate.net

Table 2: Apoptotic Mechanisms Induced by CGP 74514A

Apoptotic EventObservationReference
Mitochondrial Damage Loss of mitochondrial membrane potential (Δψm) nih.gov
Caspase Activation Activation of initiator caspase-9 nih.gov
PARP Status Degradation/Cleavage nih.gov
Cellular Outcome Induction of apoptosis in multiple cell lines nih.gov

Nuclear Morphological Alterations (fragmentation, condensation)

The induction of apoptosis, or programmed cell death, by this compound is associated with distinct and observable changes in nuclear morphology. As a potent inhibitor of cyclin-dependent kinase 1 (CDK1), this compound triggers a cascade of events leading to the organized disassembly of the cell. medchemexpress.com The morphological hallmarks of apoptosis, including nuclear fragmentation and chromatin condensation, are characteristic outcomes of treatment with apoptosis-inducing agents.

While direct microscopic studies specifically detailing the nuclear changes induced by this compound are not extensively published, the known consequences of the apoptotic pathway it initiates provide a clear understanding of the expected alterations. The process typically involves the activation of caspases, a family of protease enzymes, which in turn activate other enzymes that systematically dismantle the cell. This includes the breakdown of the nuclear lamina, leading to the collapse of the nuclear structure. Concurrently, endonucleases are activated, which cleave the DNA into smaller fragments, resulting in the condensation and fragmentation of the chromatin material within the nucleus. These condensed and fragmented nuclei are a hallmark of apoptotic cells.

Effects on Cellular Proliferation and Differentiation Processes

This compound exhibits significant effects on cellular proliferation, primarily through its potent inhibition of CDK1. tocris.comrndsystems.combiocat.com CDK1 is a key enzyme that, in complex with cyclin B, plays a crucial role in driving cells through the G2 phase of the cell cycle and into mitosis (M phase). By inhibiting CDK1, this compound effectively halts the cell cycle at the G2/M transition, thereby preventing cell division and proliferation. medchemexpress.com This cell cycle arrest is a primary mechanism by which the compound exerts its anti-proliferative effects, particularly observed in cancer cell lines. medchemexpress.com

The induction of apoptosis by this compound further contributes to its impact on cell populations. By triggering programmed cell death, the compound not only prevents the creation of new cells through proliferation but also actively reduces the number of existing cells. medchemexpress.com

Currently, there is a lack of available scientific literature detailing the specific effects of this compound on cellular differentiation processes.

Influence on Signal Transduction Networks

This compound significantly influences intracellular signal transduction networks, most notably through its primary activity as a CDK1 inhibitor and its impact on the Akt signaling pathway.

As a potent inhibitor of CDK1, with an IC50 of 25 nM, this compound directly interferes with the master regulatory network of the cell cycle. tocris.comrndsystems.combiocat.com This inhibition has downstream consequences on a multitude of cellular processes that are orchestrated by CDK1 activity.

Furthermore, research has demonstrated that this compound reduces the phosphorylation of Akt in leukemia cells. tocris.comrndsystems.combiocat.com The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation, and its dysregulation is common in many diseases, including cancer. nih.govfrontiersin.org By decreasing the phosphorylation and, consequently, the activation of Akt, this compound can counteract these pro-survival signals, thereby contributing to its ability to induce apoptosis. tocris.comrndsystems.combiocat.com Studies have shown that the lethal effects of pharmacological cyclin-dependent kinase inhibitors in human leukemia cells are dependent on the PI3K/Akt pathway. rndsystems.com The combined effect of CDK1 inhibition and suppression of the Akt pathway highlights the compound's multi-pronged approach to disrupting key cellular signaling networks.

Target ProteinEffect of this compoundCellular Process Affected
CDK1 Potent inhibition (IC50 = 25 nM)Cell cycle progression (G2/M arrest)
Akt Reduction in phosphorylationCell survival, proliferation

Preclinical Research Methodologies and in Vitro Applications of Cgp 74514 Dihydrochloride

Cell Culture Models for CGP 74514 Dihydrochloride (B599025) Investigations

CGP 74514 dihydrochloride has been extensively studied across various cancer cell lines to elucidate its mechanism of action and therapeutic potential.

Leukemia Cell Lines (e.g., U937)

The human leukemia cell line U937 has been a primary model for investigating the effects of this compound. Research has shown that this compound is a potent inhibitor of cyclin-dependent kinase 1 (CDK1). In U937 cells, treatment with CGP 74514A (a related form of the compound) has been demonstrated to induce apoptosis, or programmed cell death. Studies have shown that a concentration of 5 µM of CGP 74514A can lead to apoptosis in U937 cells within 4 hours, with nearly all cells becoming apoptotic by 24 hours. This apoptotic process is linked to mitochondrial damage and the activation of caspases, key enzymes in the apoptotic pathway.

The mechanism of action in U937 cells involves complex changes in cell cycle-related proteins. Specifically, treatment leads to an increase in p21(CIP1) expression, degradation of p27(KIP1), and a decrease in E2F1 expression. Furthermore, it causes the dephosphorylation of the retinoblastoma protein (pRb). The compound's lethal effects on leukemia cells appear to be mediated through a process involving phosphatidylinositol 3-kinase/Akt.

Interactive Table: Effect of CGP 74514A on Leukemia Cell Lines

Neuroendocrine Tumor Cell Lines (e.g., BON-1, NCI-H727, NCI-H720)

In the context of neuroendocrine tumors (NETs), resistance to apoptosis is a significant factor in their development and chemoresistance. While direct studies on this compound in BON-1, NCI-H727, and NCI-H720 cell lines are not extensively detailed in the provided results, the compound's known apoptotic effects in other cancer cells suggest its potential relevance. Research on other agents in NET cell lines like BON-1 has shown that inducing cell death is a key therapeutic strategy. The investigation of anti-apoptotic proteins like Bcl-2 is crucial in understanding and treating NETs. The cytotoxic effects of CGP-74514A have been studied in neuroendocrine tumors in vitro using the hollow fiber model and ArrayScan assay.

High-Throughput Screening Platforms Utilizing this compound

Screening for Matrix Metalloproteinase (MMP-13) Production Inhibition

Matrix metalloproteinase-13 (MMP-13) is a key enzyme implicated in the degradation of type II collagen within the cartilage extracellular matrix, a pathological hallmark of osteoarthritis. nih.gov Consequently, the identification of selective MMP-13 inhibitors is a significant goal for developing potential disease-modifying therapies. nih.govpku.edu.cn Methodologies for screening compounds like this compound for MMP-13 inhibition involve a multi-step, in vitro process.

Initial high-throughput screening (HTS) often utilizes triple-helical Förster resonance energy transfer (FRET) substrates to rapidly assess the enzymatic activity of MMP-13 in the presence of test compounds. nih.gov This allows for the quick identification of potential inhibitors from large chemical libraries. nih.gov

Following initial identification, secondary screening is performed to validate the inhibitory activity and determine selectivity. These assays typically involve:

Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the concentration of active MMP-13 in the supernatant of cell cultures. For instance, TC28a2 chondrocyte cell lines can be stimulated with cytokines like interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) to induce an osteoarthritic-like state and upregulate MMP-13 production. nih.gov The inhibitory effect of a test compound is measured by a reduction in MMP-13 levels compared to untreated controls. nih.gov

Immunofluorescence Staining: This method visually confirms the expression of MMP-13 within chondrocytes, providing qualitative data on the inhibitor's ability to suppress protein expression. nih.gov

Cartilage Degradation Assays: Using either animal (e.g., bovine) or human osteoarthritic cartilage explants, these assays measure the breakdown of type II collagen by quantifying specific cleavage products (e.g., C2C concentration) via ELISA. nih.gov A reduction in these degradation markers indicates a chondroprotective effect of the inhibitor. nih.gov

Cytotoxicity Assays: To ensure that the observed inhibition is not due to general cell death, cell viability is assessed using methods like the MTT assay. nih.gov

These methodologies create a comprehensive profile of a compound's potential as a selective MMP-13 inhibitor, distinguishing it from broad-spectrum inhibitors that may cause off-target effects. nih.gov

Combination Studies with Other Pharmacological Agents

The efficacy of anti-cancer agents can often be enhanced through combination therapies. In vitro studies are essential for identifying synergistic or additive interactions between compounds before advancing to more complex models.

Assessment of Additive and Synergistic Interactions

The interaction of this compound with several other pharmacological agents has been investigated to assess potential therapeutic benefits.

LY 294002: In vitro studies in leukemia cells have shown that combining this compound with LY 294002, a prototypical PI 3-kinase inhibitor, leads to a reduction in Akt phosphorylation and an increase in mitochondrial damage. rndsystems.comtocris.com This interaction suggests a synergistic effect, as both pathways are crucial for cell survival and proliferation. rndsystems.comtocris.com

Emetine (B1671215): The cytotoxic effects of CGP-74514A (an analog of this compound) and emetine have been studied in neuroendocrine tumor cell lines. nih.govresearchgate.net Research using an in vitro hollow fiber model, which simulates a three-dimensional tumor environment, demonstrated that both agents possess antitumor activity. nih.govresearchgate.net Further analysis with a multiparametric high-content screening assay revealed that their cytotoxic mechanism involves the induction of apoptosis, confirmed by a time- and dose-dependent activation of caspase-3 and an increase in nuclear condensation and fragmentation. nih.govresearchgate.net These findings suggest that combining these agents could be a potential strategy for treating neuroendocrine tumors. researchgate.net

Doxorubicin (B1662922), Etoposide (B1684455), Oxaliplatin (B1677828), and Docetaxel (B913): While direct in vitro combination studies of this compound with doxorubicin, etoposide, oxaliplatin, or docetaxel are not extensively detailed in available literature, the standard methodologies to assess such interactions are well-established. To determine if a combination is synergistic, additive, or antagonistic, researchers typically employ the Combination Index (CI) method. This involves treating cancer cell lines with each drug individually and in combination at various ratios. Cell viability is measured, and the CI value is calculated. A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 signifies antagonism. nih.govnih.gov Such studies have demonstrated synergy for doxorubicin with other agents in breast cancer and lung cancer models, for etoposide in atypical teratoid/rhabdoid tumors, for oxaliplatin in colorectal cancer, and for docetaxel in prostate cancer. nih.govnih.govmdpi.comnih.govnih.govnih.gov

Summary of In Vitro Combination Studies with this compound
Combination AgentCell Line/ModelObserved Effect/MethodologyReference
LY 294002Leukemia cellsReduces Akt phosphorylation and increases mitochondrial damage. rndsystems.com, tocris.com
EmetineNeuroendocrine tumor cells (BON-1, NCI-H727, NCI-H720)Demonstrated antitumor activity and induction of apoptosis via caspase-3 activation. Studied using a hollow fiber model and multiparametric apoptosis assay. nih.gov, researchgate.net
DoxorubicinGeneral Cancer ModelsStandard methodology involves cell viability assays and calculation of a Combination Index (CI) to determine synergy (CI < 1). nih.gov, mdpi.com
EtoposideGeneral Cancer ModelsStandard methodology involves cell viability assays and calculation of a Combination Index (CI) to determine synergy (CI < 1). nih.gov
OxaliplatinGeneral Cancer ModelsStandard methodology involves cell viability assays and calculation of a Combination Index (CI) to determine synergy (CI < 1). nih.gov
DocetaxelGeneral Cancer ModelsStandard methodology involves cell viability assays and calculation of a Combination Index (CI) to determine synergy (CI < 1). nih.gov, nih.gov

Methodologies for Studying Mitochondrial Integrity

Mitochondria are central to cellular life and death, regulating apoptosis through the release of proteins like cytochrome c. nih.gov Assessing mitochondrial integrity is therefore crucial when evaluating the mechanism of action of cytotoxic compounds. The finding that this compound, particularly in combination with LY 294002, increases mitochondrial damage necessitates specific methodologies to quantify this effect. rndsystems.comtocris.com

In vitro methods to study mitochondrial integrity include:

Measurement of Mitochondrial Membrane Potential (ΔΨm): This is a direct assessment of mitochondrial function. researchgate.net It is commonly measured using fluorescent probes. For example, the fluorochrome DASPMI can be used, with quantification performed by microfluorometric assessment to monitor changes in mitochondrial membrane potential over time. sav.sk A loss of membrane potential is an early hallmark of apoptosis. sav.sk

Assessment of Apoptosis Induction: Since mitochondrial damage often leads to apoptosis, assays measuring key apoptotic events are employed. This includes detecting the activation of effector caspases, like caspase-3, which is a central executioner of apoptosis. nih.govresearchgate.net

Immunofluorescence Staining: This technique can be used to visualize the translocation of apoptotic proteins. For instance, during apoptosis, Bax translocates to the mitochondria while cytochrome c is released into the cytosol. nih.gov Staining for these proteins can provide spatial and temporal information about the apoptotic process. nih.gov

Polarographic Measurement of Oxygen Consumption: For studies using isolated mitochondria, high-resolution respirometry can measure the rate of oxygen consumption, which is a direct indicator of the electron transport chain's function. nih.gov Inhibitors and specific substrates can be used to probe the function of distinct mitochondrial complexes and assess membrane integrity. nih.gov

These techniques provide a detailed picture of how a compound like this compound impacts mitochondrial health and triggers cell death pathways.

Preclinical Research Methodologies and in Vivo Applications Non Human of Cgp 74514 Dihydrochloride

Utilization in Non-Human Animal Models for Research

A comprehensive review of available scientific literature does not yield specific studies detailing the utilization of CGP 74514 dihydrochloride (B599025) in non-human in vivo animal models for research. While preclinical drug development for anticancer agents routinely involves animal models, such as xenografts in immunocompromised mice, to assess efficacy and pharmacokinetics, published research to date has not focused on the application of this particular compound in such systems.

Three-Dimensional Cell Culture Models (e.g., hollow fiber model) as Preclinical Tools

In contrast to the lack of in vivo animal data, the cytotoxic effects of CGP 74514A, a form of the dihydrochloride salt, have been investigated using a three-dimensional in vitro hollow fiber model. This model serves as an intermediate between standard cell culture and in vivo studies, providing a more physiologically relevant environment for assessing a compound's antitumor activity.

A key study investigated the effects of CGP 74514A on various neuroendocrine tumor (NET) cell lines grown within this 3D system. The research aimed to determine the compound's cytotoxic activity and to explore whether apoptosis induction was a primary mechanism of action.

Detailed Research Findings:

The study utilized the human pancreatic carcinoid cell line BON-1, as well as the typical (NCI-H727) and atypical (NCI-H720) bronchial carcinoid cell lines. These cells were cultured within hollow fibers for either 3 or 14 days before being exposed to CGP 74514A.

The findings demonstrated that CGP 74514A exhibited notable antitumor activity against these NET cell lines in the hollow fiber model. Specifically, the atypical bronchial carcinoid cell line, NCI-H720, showed a higher sensitivity to the compound compared to the typical NCI-H727 cell line. Furthermore, the duration of the cell culture prior to treatment was found to influence sensitivity, with 3-day cultures being more responsive to the cytotoxic effects of CGP 74514A than the more established 14-day cultures.

To elucidate the mechanism behind its antitumor effects, the researchers conducted a multiparametric high-content screening assay to measure apoptosis. In both the NCI-H727 and BON-1 cell lines, treatment with CGP 74514A led to a time- and dose-dependent activation of caspase-3, a key executioner enzyme in the apoptotic cascade. This was accompanied by an increase in nuclear fragmentation and condensation, hallmark features of apoptotic cell death. These observations were further substantiated by microscopic examination of nuclear morphology.

The collective results from this study indicate that CGP 74514A's antitumor activity in this 3D preclinical model is, at least in part, mediated through the induction of apoptosis, as evidenced by caspase-3 activation and characteristic nuclear changes.

Table 1: Summary of CGP 74514A Activity in a 3D Hollow Fiber Model

Cell Line Tumor Type Key Findings
NCI-H720 Atypical Bronchial Carcinoid Higher sensitivity to CGP 74514A compared to NCI-H727.
NCI-H727 Typical Bronchial Carcinoid Showed time- and dose-dependent activation of caspase-3 and increased nuclear fragmentation upon treatment.
BON-1 Pancreatic Carcinoid Demonstrated time- and dose-dependent activation of caspase-3 and increased nuclear fragmentation upon treatment.

Broader Research Implications and Future Directions for Cgp 74514 Dihydrochloride

CGP 74514 Dihydrochloride (B599025) as a Chemical Probe for Dissecting Cyclin-Dependent Kinase Functions

CGP 74514 dihydrochloride serves as a critical tool for investigating the multifaceted roles of Cyclin-Dependent Kinases (CDKs), a family of protein kinases essential for cell cycle control. wikipedia.org As a potent, ATP-competitive inhibitor, it was first recognized for its high selectivity for CDK1, a key regulator of the G2/M transition in the cell cycle. medchemexpress.commedchemexpress.commerckmillipore.com The compound's ability to arrest cells in the G2/M phase provides a direct method for studying the specific functions of CDK1 in mitotic entry. medchemexpress.commedchemexpress.com

Research utilizing this compound has been instrumental in elucidating the downstream effects of CDK1 inhibition. Studies in human leukemia cell lines, for instance, have shown that inhibiting CDK1 with this compound leads to the dephosphorylation of the retinoblastoma protein (pRb) and complex changes in other cell cycle-related proteins. nih.gov This allows researchers to dissect the specific signaling cascades governed by CDK1 activity.

While initially valued for its selectivity, further research has revealed a broader inhibitory profile for this compound (also referred to as CGP74514A). guidetopharmacology.orgguidetopharmacology.org Large-scale kinase screening has shown that it also inhibits other CDKs, such as CDK2 and CDK5, with significant potency, and affects CDKs 4, 7, and 9 to a lesser extent. guidetopharmacology.orgguidetopharmacology.org This "pan-CDK inhibitor" characteristic, rather than being a limitation, allows it to be used as a probe to explore the overlapping and distinct functions of various CDK family members in different cellular contexts. guidetopharmacology.orgguidetopharmacology.org By comparing its effects with more highly selective inhibitors, researchers can delineate the specific contributions of each CDK to cellular processes.

Kinase TargetIC₅₀ (nM)Notes
CDK1/cyclin B 25Potent inhibition, primary target. medchemexpress.commedchemexpress.com
CDK2 -Potent inhibitory activity identified in later studies. guidetopharmacology.orgguidetopharmacology.org
CDK5 -Potent inhibitory activity identified in later studies. guidetopharmacology.orgguidetopharmacology.org
PKCα 6100Significantly lower potency compared to CDK1. merckmillipore.com
PKA 125000Very low potency. merckmillipore.com
EGFR >10000Very low potency. merckmillipore.com

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data for CDK2 and CDK5 indicates potent inhibition without specific IC₅₀ values being consistently cited in the initial results.

Contributions to Understanding Cellular Homeostasis and Dysregulation Mechanisms

Cellular homeostasis is maintained by a delicate balance of processes, including proliferation, cell cycle arrest, and apoptosis. This compound has been pivotal in studying how disruption of the cell cycle, a core component of homeostasis, can lead to programmed cell death.

The primary mechanism through which this compound disrupts homeostasis in cancer cells is by inducing G2/M cell cycle arrest, followed by apoptosis. medchemexpress.commerckmillipore.com This effect has been extensively documented in various human leukemia cell lines. nih.gov By inhibiting CDK1, the compound triggers a cascade of events, including mitochondrial damage, characterized by the loss of mitochondrial membrane potential (ΔΨm), and the subsequent activation of caspases, which are the executioners of apoptosis. nih.govhellobio.com

Furthermore, research combining this compound with other inhibitors has revealed deeper insights into cellular signaling networks. For example, studies have shown that the lethal effects of CDK inhibition in leukemia cells are dependent on the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. When used in combination with PI3K inhibitors like LY 294002, this compound leads to reduced Akt phosphorylation and enhanced mitochondrial damage, demonstrating a crucial crosstalk between the cell cycle machinery and survival pathways. These findings highlight how the compound can be used to probe the interconnectedness of cellular systems and understand how their dysregulation contributes to disease states like cancer.

Advanced Methodological Approaches in Chemical Biology Research with this compound

The utility of this compound extends to its application in advanced chemical biology and systems pharmacology methodologies. One of the key approaches has been its inclusion in large-scale kinase inhibitor library screening. guidetopharmacology.org These screens profile hundreds of inhibitors against a vast panel of recombinant human kinases to map their selectivity and identify off-target effects. guidetopharmacology.org The data generated for this compound from platforms like KINOMEscan® provides a comprehensive, unbiased view of its interaction landscape, informing its use as a research tool and highlighting its polypharmacological nature. guidetopharmacology.org

This compound is also employed in high-content screening (HCS) assays. These image-based assays allow for the simultaneous measurement of multiple cellular parameters. For instance, its cytotoxic effects on neuroendocrine tumors have been studied using hollow fiber models in conjunction with ArrayScan HCS technology. hellobio.com This approach enables detailed, quantitative analysis of cellular events like apoptosis induction and mitochondrial damage in a multi-well format, providing rich datasets to understand the compound's mechanism of action.

Moreover, the compound is a standard reagent in cell cycle analysis using flow cytometry. Researchers use it to synchronize cell populations at the G2/M boundary, which is essential for studying the molecular events specific to this phase of the cell cycle. This synchronization is crucial for a variety of downstream applications, from studying protein expression and phosphorylation to investigating DNA repair mechanisms active during G2.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.